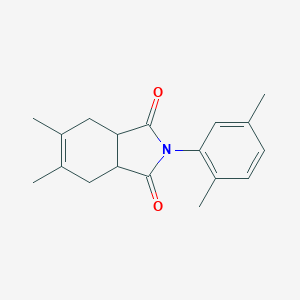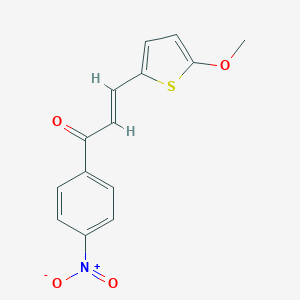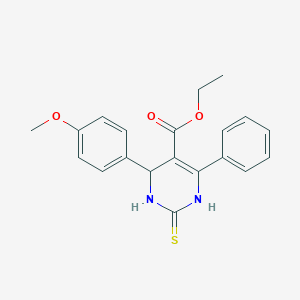
2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One common method includes the cyclization of a precursor compound under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or alkane.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2,5-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione include:
- 2,5-dimethylphenyl isocyanate
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
What sets this compound apart is its unique combination of aromatic and aliphatic components, which can confer distinct chemical and physical properties. This uniqueness can make it particularly valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C18H21NO2/c1-10-5-6-11(2)16(7-10)19-17(20)14-8-12(3)13(4)9-15(14)18(19)21/h5-7,14-15H,8-9H2,1-4H3 |
Clave InChI |
FPPHWZSYQMTFLS-UHFFFAOYSA-N |
SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C)C |
SMILES canónico |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-diiodo-2-[4-(phenylethynyl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B402543.png)
![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B402544.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B402545.png)
![3-(benzylideneamino)-8-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B402546.png)

![(1E)-1-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B402556.png)
![2-(2-bromo-4-methylphenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B402557.png)
![2-(4-tert-butyl-2-methylphenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B402559.png)
![(2Z)-1-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINE](/img/structure/B402560.png)


![4-(dipropylamino)benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B402571.png)

![1-(4-Bromophenyl)ethanone [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402575.png)
